2-(4-chlorophenyl)-N-phenylquinazolin-4-amine
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Overview
Description
2-(4-chlorophenyl)-N-phenylquinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-phenylquinazolin-4-amine typically involves the reaction of 4-chloroaniline with anthranilic acid derivatives under specific conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process, leading to the formation of the quinazoline ring . The reaction is usually carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, it can bind to bacterial proteins, disrupting their function and inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-N-phenylquinazolin-4-amine: Similar structure but with a bromine atom instead of chlorine.
2-(4-methylphenyl)-N-phenylquinazolin-4-amine: Contains a methyl group instead of chlorine.
Uniqueness
2-(4-chlorophenyl)-N-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. The presence of the chlorine atom can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C20H14ClN3 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H14ClN3/c21-15-12-10-14(11-13-15)19-23-18-9-5-4-8-17(18)20(24-19)22-16-6-2-1-3-7-16/h1-13H,(H,22,23,24) |
InChI Key |
PGYHIKJAINHVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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